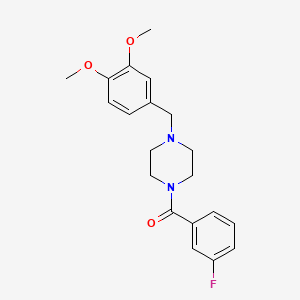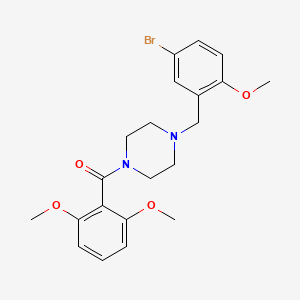![molecular formula C23H23FN2O2 B3458185 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine
Descripción general
Descripción
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine, also known as FBMN-1, is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of pharmacology. FBMN-1 is a piperazine derivative that has been synthesized using various methods.
Mecanismo De Acción
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The SSRI activity of 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is responsible for its antidepressant and anxiolytic effects, while the sigma-1 receptor agonist activity is responsible for its anticancer properties.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has several advantages for lab experiments, including its high yield and its ability to selectively target specific receptors. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has potential applications in the treatment of various diseases, including cancer, depression, and anxiety. Future studies should focus on determining its long-term effects and its potential as a therapeutic agent. Other future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as agriculture and material science.
In conclusion, 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been studied for its potential applications in the treatment of various diseases, including cancer, depression, and anxiety. It has been reported to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has also been shown to have antidepressant and anxiolytic effects by modulating the levels of neurotransmitters in the brain.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-28-22-11-8-17-4-2-3-5-20(17)21(22)16-25-12-14-26(15-13-25)23(27)18-6-9-19(24)10-7-18/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJMXJLZOASNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



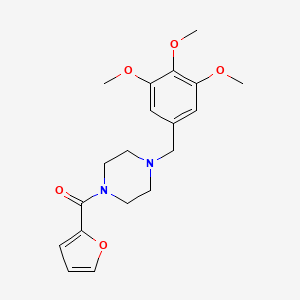

![1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458119.png)
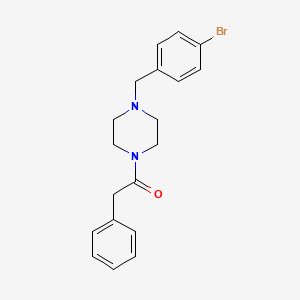
![1-(3-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458139.png)
![1-isonicotinoyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458140.png)
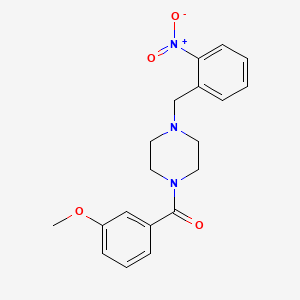
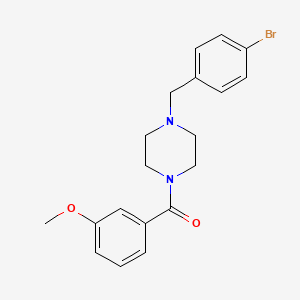
![1-(phenoxyacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458162.png)


